molecular formula C16H14N2O2 B4633713 9-ethyl-3-(2-nitrovinyl)-9H-carbazole

9-ethyl-3-(2-nitrovinyl)-9H-carbazole

Cat. No.: B4633713
M. Wt: 266.29 g/mol
InChI Key: FCJVPYHYDVZOOL-MDZDMXLPSA-N
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Description

9-Ethyl-3-(2-nitrovinyl)-9H-carbazole is a synthetic carbazole derivative offered for research purposes. Carbazole derivatives are a significant class of heterocyclic aromatic compounds known for their extensive conjugated system and ability to incorporate various functional groups, making them valuable intermediates in medicinal chemistry and materials science . Researchers are exploring this compound and its analogs for potential pharmacological activities, building on the established biological profile of the carbazole family, which includes anticancer, antimicrobial, and antioxidant properties . For instance, the carbazole scaffold has demonstrated promising antitumor activity by reactivating the p53 signaling pathway in melanoma cells, leading to apoptosis and senescence . Similarly, other derivatives influence pathways like RAS-MAPK and p38 mitogen-activated protein kinase, indicating potential applications in oncology and inflammation research . As a nitrovinyl-functionalized molecule, it may also serve as a key synthetic intermediate for the preparation of more complex molecules or as a building block in the development of optoelectronic materials, given the known electrochemical properties of carbazoles . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

9-ethyl-3-[(E)-2-nitroethenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-17-15-6-4-3-5-13(15)14-11-12(7-8-16(14)17)9-10-18(19)20/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJVPYHYDVZOOL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent Effects on Planarity and Conjugation
  • 9-Ethyl-3-[(E)-2-(thiophen-2-yl)vinyl]-9H-carbazole :

    • The thiophene-vinyl substituent introduces moderate electron-withdrawing effects. The dihedral angles between the thiophene and carbazole rings are 9.6°–17.8° , indicating partial planarity and enhanced conjugation compared to N-linked derivatives .
    • Synthesis : Prepared via Wittig reaction between N-ethylcarbazole-3-aldehyde and thiophene-based phosphonium salts .
  • 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole :

    • The methylbenzoyl group is bulkier and less conjugated. The dihedral angle between the benzoyl and carbazole rings is 77.1° , disrupting π-conjugation and reducing ICT .
    • Crystal Packing : Stabilized by aromatic π-π interactions (centroid distance: 3.617 Å) and weak C–H···π interactions .
  • 9-Ethyl-3-(prop-1-ynyl)-9H-carbazole :

    • The ethynyl group forms a rigid, linear bridge, enabling strong ICT and red-shifted absorption (λem ≈ 670 nm). Used in BODIPY hybrids for two-photon fluorescence .
  • 3,6-Diiodo-9-ethyl-9H-carbazole :

    • Iodo substituents reduce aromaticity (HOMA = 0.661 for pyrrole ring) compared to unsubstituted carbazole (HOMA = 0.679), altering electronic properties .
Nitrovinyl vs. Other Electron-Withdrawing Groups
  • The nitrovinyl group in 9-ethyl-3-(2-nitrovinyl)-9H-carbazole provides stronger electron-withdrawing effects than thiophene or ethynyl groups, likely leading to:
    • Reduced HOMO-LUMO gap : Enhanced ICT and red-shifted absorption.
    • Polarity and Reactivity : Nitro groups increase dipole moments and may participate in hydrogen bonding, affecting solubility and crystal packing .

Electronic and Optoelectronic Properties

Absorption and Emission
Compound Substituent Absorption λmax (nm) Emission λmax (nm) Key Feature
This compound Nitrovinyl ~400–450* ~500–550* Strong ICT, high polarity
Thiophene-vinyl derivative Thiophene-vinyl 350–380 450–480 Moderate ICT, partial planarity
Ethynyl-BODIPY hybrid Ethynyl 650 670 Two-photon fluorescence
Methylbenzoyl derivative Methylbenzoyl 300–320 380–400 Weak ICT, disrupted conjugation

*Predicted based on nitro group’s electron-withdrawing strength.

Charge Transport and Stability
  • Nitrovinyl derivatives may exhibit lower thermal stability due to nitro group reactivity but higher charge mobility via strong dipole interactions .
  • Thiophene-vinyl derivatives balance planarity and stability, making them suitable for organic semiconductors .

Q & A

Basic Synthesis and Characterization

Q1. What are the key methodological considerations for synthesizing 9-ethyl-3-(2-nitrovinyl)-9H-carbazole? A1. Synthesis typically involves a Wittig or Horner-Wadsworth-Emmons reaction between 9-ethylcarbazole-3-carbaldehyde and a nitrovinyl phosphonium salt. Critical steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of aldehyde to nitrovinyl reagent to minimize side reactions .
  • Solvent selection : Use of anhydrous THF or DMF under nitrogen to prevent hydrolysis of intermediates .
  • Purification : Column chromatography with chloroform/petroleum ether (1:8 v/v) yields high-purity product, confirmed by TLC and recrystallization in ethanol .

Q2. Which analytical techniques are most reliable for characterizing this compound? A2. A combination of methods ensures structural validation:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–C: ~1.33–1.48 Å) and dihedral angles (e.g., 9.6–17.8° between carbazole and nitrovinyl planes) .
  • NMR spectroscopy : 1H^1H NMR shows distinct peaks for the ethyl group (δ ~1.4 ppm, triplet) and nitrovinyl protons (δ ~6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 295.12) .

Physicochemical Properties

Q3. What are the critical physicochemical properties of this compound? A3. Key properties include:

  • Thermal stability : Melting point ~118–120°C (similar to ethylcarbazole derivatives) .
  • Solubility : Soluble in chloroform, THF, and DMSO; insoluble in water or hexane .
  • Electronic properties : Extended π-conjugation from the nitrovinyl group enhances intramolecular charge transfer, as evidenced by UV-Vis absorption at λ ~350–400 nm .

Advanced Research Questions

Q4. How does the nitrovinyl group influence the compound’s electronic properties? A4. The nitrovinyl group acts as an electron-withdrawing moiety, lowering the LUMO energy and enhancing charge-transfer efficiency. Computational studies (DFT) reveal:

  • Reduced HOMO-LUMO gap (~3.2 eV) compared to non-nitrated analogs (~3.8 eV) .
  • Polarized electron density at the nitro group, confirmed by electrostatic potential maps .

Q5. What crystallographic challenges arise when analyzing this compound? A5. Challenges include:

  • Disorder in crystal packing : Ethyl and nitrovinyl groups may exhibit positional disorder, requiring refinement with SHELXL .
  • Planarity deviations : Dihedral angles between carbazole and nitrovinyl groups vary (9.6–17.8°), impacting π-stacking interactions .

Q6. How does the nitro group affect chemical stability under ambient conditions? A6. The nitro group increases susceptibility to photodegradation. Methodological mitigation strategies:

  • Storage : Inert atmosphere (Ar/N2_2) and dark conditions at 2–8°C .
  • Stability assays : Monitor decomposition via HPLC (retention time shifts) and FTIR (loss of NO2_2 peaks at ~1520 cm1^{-1}) .

Biological and Material Applications

Q7. What methodologies are used to study its potential biological activity? A7. In vitro assays include:

  • Antimicrobial testing : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity assays : MTT protocol on cancer cell lines (IC50_{50} determination) .
  • Binding studies : Fluorescence quenching with BSA (Stern-Volmer plots) to assess protein interactions .

Q8. How do researchers resolve contradictions in reported biological activity data? A8. Discrepancies often stem from purity or isomerism. Best practices:

  • Batch validation : HPLC purity >98% and 1H^1H-NMR integration ratios (e.g., 1:2 for ethyl protons) .
  • Isomer control : Ensure E/Z isomer purity via recrystallization (e.g., E-isomer predominates in ethanol) .

Methodological Optimization

Q9. What strategies improve regioselectivity in derivatizing this compound? A9. Key approaches:

  • Directed ortho-metalation : Use LDA to deprotonate the carbazole C-6 position for halogenation .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at 80°C .

Q10. How can computational modeling guide experimental design? A10. Tools like Gaussian (DFT) or CrystalExplorer predict:

  • Conformational preferences : Energy-minimized structures for crystallography .
  • Reactivity hotspots : Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-ethyl-3-(2-nitrovinyl)-9H-carbazole
Reactant of Route 2
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9-ethyl-3-(2-nitrovinyl)-9H-carbazole

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